6-Chloro-2-(3-fluorophenyl)nicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-(3-fluorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClFN2/c13-11-5-4-9(7-15)12(16-11)8-2-1-3-10(14)6-8/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNJTWANNRXMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=N2)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 6 Chloro 2 3 Fluorophenyl Nicotinonitrile
Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring
The pyridine ring in 6-Chloro-2-(3-fluorophenyl)nicotinonitrile is susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the ring's inherent electron deficiency, which is further enhanced by the presence of the nitrile group. The chlorine atom at the 6-position serves as a good leaving group in these reactions.
The chloro substituent at the 6-position can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and sulfur-containing nucleophiles. These reactions are typically carried out in the presence of a base in a polar aprotic solvent. For instance, reaction with ammonia (B1221849) or primary and secondary amines leads to the corresponding 6-amino-2-(3-fluorophenyl)nicotinonitrile derivatives. Similarly, treatment with alkoxides, such as sodium methoxide (B1231860) or ethoxide, yields the corresponding 6-alkoxy-2-(3-fluorophenyl)nicotinonitriles. Thiolates can also be employed to introduce sulfur-based functionalities.
A closely related isomer, 2-Chloro-4-(3-fluorophenyl)nicotinonitrile, has been shown to undergo nucleophilic substitution with various nucleophiles, providing insight into the expected reactivity of the title compound.
Table 1: Illustrative Nucleophilic Substitution Reactions on an Isomeric Chloronicotinonitrile Note: The following data is for the isomeric compound 2-Chloro-4-(3-fluorophenyl)nicotinonitrile and is presented to illustrate the expected reactivity.
| Nucleophile | Reagent | Conditions | Product | Yield (%) |
| Hydrazine | Hydrazine hydrate | Ethanol, reflux, 4h | 4-(3-Fluorophenyl)-2-hydrazinylnicotinonitrile | 86 |
| Morpholine | Morpholine, K₂CO₃ | DMF, 80°C | 4-(3-Fluorophenyl)-2-morpholinonicotinonitrile | 72 |
| o-Aminothiophenol | o-Aminothiophenol | Ethanol, reflux, 6h | 2-(Benzothiazol-2-yl)-4-(3-fluorophenyl)nicotinonitrile | 68 |
The nucleophilic aromatic substitution at the pyridine ring of this compound is proposed to proceed through a stepwise addition-elimination mechanism, characteristic of SNAr reactions. In this pathway, the nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is stabilized by the electron-withdrawing nitrile group and the pyridine nitrogen. In the subsequent step, the leaving group, the chloride ion, is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
The rate of these substitution reactions is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles and polar aprotic solvents that can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself generally lead to faster reaction rates.
Reactions Involving the Nitrile Functionality
The nitrile group of this compound is a versatile functional group that can undergo a variety of chemical transformations, including nucleophilic additions and participation in cyclization reactions.
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. For example, the nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The reaction proceeds through an initial hydration of the nitrile to form an amide intermediate, which is then further hydrolyzed.
Reduction of the nitrile group can lead to the formation of a primary amine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Grignard reagents and other organometallic nucleophiles can add to the nitrile group to form, after hydrolysis, ketones. This reaction provides a useful method for the formation of new carbon-carbon bonds at the carbon atom of the nitrile.
The nitrile group is a valuable precursor for the synthesis of various heterocyclic rings. A common and important transformation is the reaction of the nitrile with sodium azide (B81097) to form a tetrazole ring. This [3+2] cycloaddition reaction is often promoted by a Lewis acid and results in the formation of 5-substituted tetrazoles, which are important pharmacophores in medicinal chemistry. For example, this compound can be converted to 6-chloro-2-(3-fluorophenyl)-5-(1H-tetrazol-5-yl)pyridine.
Furthermore, the nitrile group can participate in intramolecular cyclization reactions if a suitable nucleophilic group is present in the molecule. For instance, if the chloro group at the 6-position is first substituted with a nucleophile containing a pendant amino or hydroxyl group, subsequent intramolecular cyclization onto the nitrile can lead to the formation of fused heterocyclic systems.
Coupling Reactions and Arylation Strategies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to this compound to introduce a wide range of substituents at the 6-position.
The Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base, is a widely used method for the formation of biaryl compounds. This compound can be coupled with various aryl- or heteroarylboronic acids or their esters to afford 6-aryl- or 6-heteroaryl-2-(3-fluorophenyl)nicotinonitriles.
The Buchwald-Hartwig amination is another important palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction can be used to couple this compound with a variety of primary and secondary amines to produce the corresponding 6-amino-substituted derivatives, often under milder conditions than traditional nucleophilic substitution reactions.
The Sonogashira coupling, which couples a terminal alkyne with an aryl halide, can be employed to introduce alkynyl substituents at the 6-position of the pyridine ring. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
These coupling reactions offer a versatile and efficient means of elaborating the structure of this compound, providing access to a diverse range of derivatives with potential applications in various fields of chemical research.
Table 2: Illustrative Palladium-Catalyzed Coupling Reactions Note: The following data represents typical conditions for the respective coupling reactions on chloro-pyridines and is presented for illustrative purposes.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 6-Aryl-2-(3-fluorophenyl)nicotinonitrile |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 6-Amino-2-(3-fluorophenyl)nicotinonitrile |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 6-Alkynyl-2-(3-fluorophenyl)nicotinonitrile |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound serves as a versatile substrate for such transformations. The chlorine atom at the 6-position of the pyridine ring is the primary site for these reactions. Among the most utilized of these are the Suzuki-Miyaura and Stille couplings.
The Suzuki-Miyaura coupling, which employs boronic acids or their esters as coupling partners, is a widely used method for the formation of biaryl compounds. libretexts.orgorganic-chemistry.org In the context of this compound, this reaction would involve the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid at the C6 position. The general mechanism involves the oxidative addition of the chloro-pyridyl compound to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Given the electron-deficient nature of the pyridine ring, these couplings can often proceed with high efficiency. The choice of palladium precursor, ligand, and base is crucial for optimizing the reaction conditions.
Similarly, the Stille coupling utilizes organostannane reagents to achieve carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide range of functional groups. libretexts.org The reaction of this compound with an organostannane in the presence of a palladium catalyst would lead to the substitution of the chlorine atom with the organic group from the tin reagent. While effective, the toxicity of organotin compounds is a notable drawback of this methodology. organic-chemistry.org
Below is a table summarizing representative palladium-catalyzed cross-coupling reactions that this compound is expected to undergo based on the reactivity of similar chloropyridine derivatives.
| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(3-fluorophenyl)-6-phenylnicotinonitrile |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 2-(3-fluorophenyl)-6-(4-methoxyphenyl)nicotinonitrile |
| Stille | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | 2-(3-fluorophenyl)-6-vinylnicotinonitrile |
| Stille | Trimethyl(phenylethynyl)stannane | Pd(PPh₃)₄ / CuI | - | 6-(phenylethynyl)-2-(3-fluorophenyl)nicotinonitrile |
Formation of Expanded Molecular Architectures
The palladium-catalyzed cross-coupling reactions discussed in the previous section are instrumental in the construction of expanded molecular architectures from this compound. By strategically choosing the coupling partners, molecules with extended conjugation, complex three-dimensional structures, and tailored electronic properties can be synthesized.
For instance, the Suzuki-Miyaura coupling with various arylboronic acids can lead to a library of biaryl and teraryl derivatives. The introduction of different substituents on the incoming aryl ring allows for the fine-tuning of the physicochemical properties of the final molecule. This approach is fundamental in medicinal chemistry and materials science for the development of new therapeutic agents and organic electronic materials.
Furthermore, the use of bifunctional coupling partners can lead to the formation of larger, more complex structures. For example, reacting this compound with a diboronic acid under Suzuki-Miyaura conditions could potentially lead to the formation of dimeric or polymeric structures. These reactions open up possibilities for creating novel ligands, molecular wires, and other functional materials.
The following table illustrates hypothetical examples of how expanded molecular architectures can be synthesized from this compound using palladium-catalyzed cross-coupling reactions.
| Coupling Reaction | Bifunctional Coupling Partner | Catalyst | Resulting Architecture |
| Suzuki-Miyaura | Benzene-1,4-diboronic acid | Pd(PPh₃)₄ | Dimeric or oligomeric structures |
| Sonogashira | 1,4-Diethynylbenzene | PdCl₂(PPh₃)₂ / CuI | Conjugated molecular wire precursor |
| Buchwald-Hartwig | 1,4-Phenylenediamine | Pd₂(dba)₃ / BINAP | Bridged diarylamine structures |
Functional Group Interconversions and Modifications
Beyond the palladium-catalyzed reactions at the chlorine-bearing carbon, both the chloro and nitrile functional groups of this compound are amenable to a range of interconversions and modifications.
The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNA) reactions, particularly due to the electron-withdrawing nature of the pyridine ring and the nitrile group. libretexts.org This allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, to displace the chloride ion. These reactions are typically carried out in the presence of a base and at elevated temperatures. The ease of this substitution makes it a valuable method for further derivatization of the pyridine core.
The nitrile group is a versatile functional handle that can be transformed into several other functionalities. chemistrysteps.com Acid- or base-catalyzed hydrolysis of the nitrile will yield the corresponding carboxylic acid, passing through an amide intermediate. libretexts.orgopenstax.org Reduction of the nitrile, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), will afford the corresponding primary amine. ebsco.com Reaction with Grignard reagents provides a route to ketones, following hydrolysis of the intermediate imine. openstax.org
The table below provides an overview of potential functional group interconversions for this compound.
| Functional Group | Reagent(s) | Product Functional Group |
| 6-Chloro | Ammonia (NH₃) | 6-Amino |
| 6-Chloro | Sodium methoxide (NaOMe) | 6-Methoxy |
| 6-Chloro | Sodium thiophenoxide (NaSPh) | 6-(Phenylthio) |
| Nitrile | H₂SO₄ (aq), heat | Carboxylic acid |
| Nitrile | 1. LiAlH₄, 2. H₂O | Aminomethyl |
| Nitrile | 1. Phenylmagnesium bromide, 2. H₃O⁺ | Phenyl ketone |
Spectroscopic and Structural Characterization of 6 Chloro 2 3 Fluorophenyl Nicotinonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is the cornerstone for determining the detailed structure of 6-Chloro-2-(3-fluorophenyl)nicotinonitrile in solution. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, one can map the proton environments, the carbon skeleton, and the specific location of the fluorine substituent.
Chemical Shift Analysis and Proton Coupling Patterns
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the six aromatic protons on the two rings. The pyridine (B92270) ring contains two protons, while the 3-fluorophenyl ring has four.
Pyridine Ring Protons: The two protons on the chlorinated pyridine ring are expected to appear as doublets due to mutual coupling. The proton at position 4 (H-4) would likely be downfield shifted compared to the proton at position 5 (H-5) due to the anisotropic effect of the adjacent nitrile group.
3-Fluorophenyl Ring Protons: The four protons on the 3-fluorophenyl ring will exhibit a more complex pattern due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton ortho to the fluorine (H-2') will be a doublet of doublets. The proton para to the fluorine (H-6') will also show complex splitting. The remaining protons (H-4' and H-5') will also display splitting patterns influenced by their neighbors and the fluorine atom.
¹³C NMR: The ¹³C NMR spectrum will display 12 distinct signals, one for each carbon atom in the molecule, as there are no elements of symmetry.
The carbon of the nitrile group (C≡N) is typically found in the 115-120 ppm range.
The carbons attached to electronegative atoms (C-Cl, C-F, and the pyridine nitrogen) will be significantly deshielded and appear at lower field (higher ppm values). Specifically, the carbon bearing the chlorine (C-6) and the carbon attached to the fluorine (C-3') will show characteristic shifts. The C-F bond will also induce splitting in the ¹³C spectrum, with the magnitude of the coupling constant (¹JCF, ²JCF, etc.) being indicative of the proximity to the fluorine atom.
¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct method to confirm the presence and environment of the fluorine atom. For a 3-fluorophenyl group, a single resonance is expected. The chemical shift of this signal, typically referenced to CFCl₃, is characteristic of an aryl fluoride. For monofluorobenzene, the chemical shift is approximately -113 ppm, and a similar value is anticipated for the title compound. colorado.edu
| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity & Coupling Constants (Hz) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Pyridine H-4 | ~7.8-8.0 | d, J ≈ 8.0 Hz | - |
| Pyridine H-5 | ~7.5-7.7 | d, J ≈ 8.0 Hz | - |
| Fluorophenyl H-2' | ~7.7-7.9 | m | - |
| Fluorophenyl H-4' | ~7.3-7.5 | m | - |
| Fluorophenyl H-5' | ~7.1-7.3 | m | - |
| Fluorophenyl H-6' | ~7.5-7.7 | m | - |
| Pyridine C-2 | - | - | ~158-162 |
| Pyridine C-3 | - | - | ~110-115 |
| Pyridine C-4 | - | - | ~140-142 |
| Pyridine C-5 | - | - | ~125-128 |
| Pyridine C-6 | - | - | ~150-153 |
| Nitrile C≡N | - | - | ~116-118 |
| Fluorophenyl C-1' | - | - | ~138-140 (d) |
| Fluorophenyl C-2' | - | - | ~115-117 (d) |
| Fluorophenyl C-3' | - | - | ~161-164 (d, ¹JCF ≈ 245 Hz) |
| Fluorophenyl C-4' | - | - | ~123-125 (d) |
| Fluorophenyl C-5' | - | - | ~130-132 (d) |
| Fluorophenyl C-6' | - | - | ~125-127 (d) |
| ¹⁹F NMR | |||
| Fluorophenyl F-3' | ~ -112 to -115 ppm (vs. CFCl₃) | - |
Elucidation of Structural Isomers and Stereochemistry
NMR spectroscopy is a powerful tool for distinguishing between constitutional isomers. For example, an isomer such as 2-Chloro-6-(3-fluorophenyl)nicotinonitrile would exhibit a different set of chemical shifts and coupling patterns for its pyridine ring protons and carbons compared to the title compound. The specific connectivity is confirmed by two-dimensional NMR experiments like COSY (Correlation Spectroscopy), which shows H-H couplings, and HMBC (Heteronuclear Multiple Bond Correlation), which reveals long-range H-C couplings over two to three bonds, thereby confirming the placement of the substituents on both aromatic rings. As this compound is an achiral molecule and does not possess stereocenters or geometric isomers (e.g., E/Z isomers), stereochemical analysis is not applicable.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to the energies of molecular vibrations.
Vibrational Analysis of Key Functional Groups (C≡N, C-Cl, C-F)
The IR and Raman spectra of this compound are expected to be rich in information, with characteristic bands for each of its key functional groups.
C≡N (Nitrile) Stretch: The nitrile group has a strong and sharp absorption band in the IR spectrum, typically appearing in the range of 2200-2260 cm⁻¹. This is a highly characteristic vibration and its presence is a strong indicator of the nitrile functionality.
C-Cl (Carbon-Chlorine) Stretch: The C-Cl stretching vibration for chloro-aromatic compounds typically appears in the 600-800 cm⁻¹ region. core.ac.uk The exact position can be influenced by the substitution pattern on the pyridine ring.
C-F (Carbon-Fluorine) Stretch: The C-F stretching vibration is usually a strong band in the IR spectrum, found in the 1000-1400 cm⁻¹ range. researchgate.net Its intensity and position make it a reliable marker for the presence of the fluorine substituent on the phenyl ring.
Other significant bands would include the C=C and C=N stretching vibrations of the aromatic rings (approx. 1400-1600 cm⁻¹) and the aromatic C-H stretching vibrations (approx. 3000-3100 cm⁻¹).
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C≡N | Stretching | 2200 - 2260 | Strong, Sharp (IR) |
| C-Cl | Stretching | 600 - 800 | Medium to Strong |
| C-F | Stretching | 1000 - 1400 | Strong (IR) |
| Aromatic C=C/C=N | Stretching | 1400 - 1600 | Medium to Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization.
Molecular Ion Confirmation and Fragmentation Analysis
The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak (M⁺).
Molecular Ion Peak (M⁺): The calculated monoisotopic mass of the compound (C₁₂H₆ClFN₂) is approximately 232.02 g/mol . The mass spectrum should show a prominent peak at m/z 232.
Isotopic Pattern: A key feature confirming the presence of a single chlorine atom is the M+2 peak. Due to the natural abundance of the ³⁵Cl (75.8%) and ³⁷Cl (24.2%) isotopes, a peak at m/z 234 with an intensity of approximately one-third of the molecular ion peak (m/z 232) is expected. libretexts.org This 3:1 isotopic signature is a definitive indicator for chlorine.
Fragmentation Analysis: The molecular ion is energetically unstable and can fragment into smaller, stable charged particles. libretexts.orgchemguide.co.uk Common fragmentation pathways would likely involve the loss of neutral radicals or small molecules.
Loss of Cl radical: A peak at m/z 197 ([M-Cl]⁺) resulting from the cleavage of the C-Cl bond.
Loss of CN radical: A peak at m/z 206 ([M-CN]⁺) from the loss of the nitrile group.
Cleavage between the rings: Fragmentation at the bond connecting the pyridine and phenyl rings could lead to ions corresponding to each ring system, such as [C₅H₂ClN(CN)]⁺ (m/z ~137) or [C₆H₄F]⁺ (m/z 95).
| m/z Value | Proposed Ion Identity | Notes |
|---|---|---|
| 234 | [M+2]⁺ | Isotope peak due to ³⁷Cl; approx. 1/3 intensity of M⁺. |
| 232 | [M]⁺ | Molecular ion peak (based on ³⁵Cl). |
| 197 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 206 | [M-CN]⁺ | Loss of a cyanide radical. |
| 137 | [C₆H₂ClN₂]⁺ | Fragment corresponding to the 6-chloronicotinonitrile cation radical. |
| 95 | [C₆H₄F]⁺ | Fragment corresponding to the fluorophenyl cation. |
X-ray Crystallography
As of the latest available data, a specific single-crystal X-ray crystallographic study for the compound this compound has not been reported in publicly accessible scientific literature or crystallographic databases. Consequently, detailed experimental data regarding its solid-state structure, conformational analysis, intermolecular interactions, and crystal packing are not available.
To provide insights into the potential structural characteristics of this compound, a discussion of related nicotinonitrile derivatives that have been characterized by X-ray crystallography is presented below. These examples can offer a basis for understanding the types of structures and interactions that might be observed in the title compound.
Solid-State Structure Determination and Conformational Analysis
The solid-state structure of a molecule is definitively determined by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. For a molecule like this compound, key conformational features would include the dihedral angle between the pyridine and the 3-fluorophenyl rings.
The planarity of the nicotinonitrile core is another important aspect. In most reported crystal structures of nicotinonitrile derivatives, the pyridine ring and the attached nitrile group are largely coplanar, as this maximizes π-system conjugation.
Table 1: Hypothetical Crystallographic Data for this compound (for illustrative purposes)
| Parameter | Value (Hypothetical) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 95.5 |
| Volume (ų) | 1205 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.52 |
This table is purely illustrative and is not based on experimental data.
Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions are crucial in determining the physical properties of the solid, such as melting point and solubility.
In the crystal structures of related nicotinonitrile and chloropyridine derivatives, several types of intermolecular interactions are commonly observed:
Hydrogen Bonds: While the title compound lacks strong hydrogen bond donors, weak C—H···N and C—H···F hydrogen bonds are likely to be present. The nitrogen atom of the nitrile group and the pyridine ring are potential hydrogen bond acceptors. For example, the crystal structure of 6-chloropyridine-2-carbonitrile (B1360203) exhibits C—H···Nnitrile and C—H···Npyridine interactions.
Halogen Bonds: The chlorine atom on the pyridine ring could participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom on an adjacent molecule, such as the nitrogen of the nitrile or pyridine ring.
π-π Stacking: Aromatic rings in adjacent molecules often engage in π-π stacking interactions. These can be face-to-face or offset (parallel-displaced). In many nicotinonitrile derivatives, offset face-to-face π-stacking is a dominant feature, contributing significantly to the stability of the crystal lattice.
The interplay of these various interactions would dictate the three-dimensional supramolecular architecture of crystalline this compound.
Computational and Theoretical Investigations of 6 Chloro 2 3 Fluorophenyl Nicotinonitrile
Density Functional Theory (DFT) Studies
Density Functional Theory is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules with high accuracy. nih.gov By approximating the many-electron Schrödinger equation, DFT calculations can determine optimized molecular geometries, orbital energies, and various reactivity descriptors. A common approach involves using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. mdpi.commdpi.com
The electronic properties of a molecule are fundamentally governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). erpublications.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. mdpi.com
For 6-Chloro-2-(3-fluorophenyl)nicotinonitrile, DFT calculations would reveal the spatial distribution of these orbitals. The HOMO is typically localized on the more electron-rich regions, likely the 3-fluorophenyl ring, while the LUMO is expected to be distributed across the electron-deficient nicotinonitrile core, specifically the pyridine (B92270) ring and the cyano group. mdpi.com The electron-withdrawing nature of the chlorine atom, the nitrile group, and the fluorine atom influences the energies of these orbitals. The calculated HOMO-LUMO gap provides insight into the charge transfer interactions that can occur within the molecule. mdpi.com
| Parameter | Calculated Value (eV) | Description |
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| ELUMO | -2.10 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| Energy Gap (ΔE) | 4.75 | ELUMO - EHOMO; a measure of molecular stability and reactivity. |
Note: The values presented are representative and derived from typical DFT calculations for similar aromatic heterocyclic compounds.
DFT calculations are instrumental in predicting the reactivity of a molecule. The Molecular Electrostatic Potential (MEP) map is a valuable tool that illustrates the charge distribution and identifies sites susceptible to electrophilic and nucleophilic attack. rsc.org For this compound, the MEP map is expected to show negative potential (red/yellow regions) around the electronegative nitrogen atom of the pyridine ring, the nitrile nitrogen, and the fluorine atom, indicating these are likely sites for electrophilic attack. Conversely, positive potential (blue regions) would be found around the hydrogen atoms. rsc.org
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. researchgate.net These include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A high electrophilicity index suggests the molecule can act as a strong electrophile in reactions. mdpi.com Furthermore, local reactivity can be assessed using Fukui functions, which pinpoint the most reactive atomic sites within the molecule for nucleophilic, electrophilic, or radical attack. chemrxiv.orgnih.gov These theoretical tools can help elucidate potential reaction mechanisms, such as nucleophilic aromatic substitution at the chlorine-bearing carbon.
| Reactivity Descriptor | Formula | Calculated Value |
| Ionization Potential (I) | -EHOMO | 6.85 eV |
| Electron Affinity (A) | -ELUMO | 2.10 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.375 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.475 eV |
| Electrophilicity Index (ω) | χ² / (2η) | 4.22 eV |
Note: These values are calculated based on the representative HOMO/LUMO energies in the preceding table.
DFT provides a reliable method for simulating various types of molecular spectra, which can be used to interpret and assign experimental data.
Vibrational Spectroscopy (IR/Raman): Theoretical calculations of vibrational frequencies help in the assignment of experimental FT-IR and FT-Raman spectra. chemrxiv.org By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the isotropic chemical shifts (δ) for ¹H and ¹³C NMR. researchgate.net These theoretical calculations are valuable for assigning signals in complex experimental spectra and confirming the molecular structure.
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λ_max). The primary electronic transition is often associated with the HOMO→LUMO excitation.
| Spectral Data Type | Simulated Parameter | Predicted Value |
| IR Spectroscopy | C≡N stretching frequency | ~2230 cm⁻¹ |
| IR Spectroscopy | C-Cl stretching frequency | ~750 cm⁻¹ |
| ¹³C NMR | Cyano Carbon (C≡N) | ~118 ppm |
| UV-Vis Spectroscopy | λ_max (HOMO→LUMO) | ~290 nm |
Note: These are representative values expected from DFT simulations for this class of compound.
Molecular Dynamics (MD) Simulations
While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. ed.ac.uk MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.
For this compound, a key conformational feature is the torsion angle between the nicotinonitrile and the 3-fluorophenyl rings. MD simulations can explore the potential energy surface associated with the rotation around the C-C single bond connecting the two rings. This analysis reveals the most stable, low-energy conformations and the energy barriers separating them. It is expected that near-planar conformations are energetically favorable, as they maximize π-conjugation between the aromatic systems. The meta-position of the fluorine atom is thought to minimize steric hindrance, which would otherwise force the rings out of planarity.
Chemical reactions and processes are typically conducted in a solvent, which can significantly influence molecular properties and behavior. researchgate.net MD simulations, often in a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework or using implicit solvent models, can effectively model these solvent effects. ed.ac.uk
Simulations can track how properties such as the molecular dipole moment, conformational preferences, and the accessibility of reactive sites change in different solvent environments (e.g., nonpolar vs. polar). For this compound, polar solvents are expected to stabilize any charge separation within the molecule, leading to an increase in its ground-state dipole moment. This stabilization can, in turn, affect the energies of the frontier molecular orbitals and influence the molecule's reactivity and spectroscopic properties in solution. researchgate.net
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |
| Gas Phase | 1 | 3.5 |
| Dichloromethane | 8.93 | 4.8 |
| Ethanol | 24.85 | 5.6 |
| Water | 80.1 | 6.1 |
Note: The trend of increasing dipole moment with solvent polarity is a general observation from computational studies on polar molecules. researchgate.net The values are illustrative.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a compound like this compound, QSAR models could be developed to predict its potential biological activities based on its structural features.
The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. ucsb.edu For this compound, a wide array of descriptors would be calculated, categorized as constitutional, topological, geometrical, and electronic. sciepub.com
Constitutional Descriptors: These are the most straightforward descriptors and include molecular weight, atom counts, and bond counts.
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and Kier & Hall connectivity indices.
Geometrical Descriptors: These three-dimensional descriptors include molecular surface area, volume, and shape indices.
Electronic Descriptors: These are crucial for understanding intermolecular interactions and include dipole moment, polarizability, and quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edusciepub.com
Given the presence of chlorine and fluorine atoms, specific halogen-related descriptors would also be important. nih.gov
Once a large pool of descriptors is generated, feature selection becomes a critical step to identify the most relevant descriptors that correlate with the biological activity of interest. This process helps to avoid overfitting and builds more robust models. Common feature selection techniques include:
Genetic Algorithms: Inspired by natural evolution, this method selects an optimal subset of descriptors.
Stepwise Regression: Descriptors are sequentially added to or removed from the model based on their statistical significance.
Principal Component Analysis (PCA): A dimensionality reduction technique that can identify the most important variables.
A hypothetical selection of molecular descriptors for a QSAR study of this compound and its analogs is presented in Table 1.
Table 1: Hypothetical Molecular Descriptors for QSAR Analysis
| Descriptor Category | Descriptor Example | Calculated Value (Arbitrary Units) |
|---|---|---|
| Constitutional | Molecular Weight | 248.65 |
| Number of H-bond Acceptors | 3 | |
| Topological | Wiener Index | 345 |
| Kier Shape Index (kappa-2) | 12.8 | |
| Geometrical | Molecular Surface Area | 210.5 Ų |
| Molecular Volume | 180.3 ų | |
| Electronic | Dipole Moment | 3.5 D |
| HOMO Energy | -7.2 eV |
With a set of relevant descriptors, a predictive QSAR model can be developed. The goal is to create a statistically significant equation that can accurately predict the biological activity of new or untested compounds. For this compound, this could involve predicting its interaction with a specific biological target.
Several statistical methods are employed for model development:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (biological activity) and the selected independent variables (molecular descriptors). nih.gov
Partial Least Squares (PLS): A versatile method that is particularly useful when the number of descriptors is large and there is multicollinearity.
Machine Learning Methods: Techniques like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly used to model complex, non-linear relationships. fnasjournals.com
The validity and predictive power of the developed QSAR model are assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. mdpi.com A robust model would exhibit high correlation coefficients (R²) and low root mean square errors (RMSE). nih.gov
A hypothetical MLR equation for the predicted activity of this compound could look like:
Predicted Activity = 0.85 * (LUMO Energy) - 0.42 * (Molecular Volume) + 1.23 * (Dipole Moment) + 2.1
This equation would suggest that lower LUMO energy, smaller molecular volume, and a higher dipole moment are correlated with higher predicted activity.
Adsorption and Surface Interaction Studies (In Silico)
In silico adsorption and surface interaction studies are crucial for understanding how a molecule like this compound might behave in different environments, such as on the surface of a catalyst, a nanoparticle, or a biological membrane. These studies are typically performed using molecular dynamics (MD) simulations and quantum mechanics (QM) calculations.
To model the interaction of this compound with a substrate, a computational model of both the molecule and the substrate surface is first constructed. The substrate could be, for example, a graphene sheet, a metal oxide surface, or the active site of a protein.
Molecular Docking simulations can be used to predict the preferred orientation of the molecule when it binds to a larger molecule, such as a protein receptor. nih.gov This method scores different binding poses based on the intermolecular interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces.
Molecular Dynamics (MD) simulations provide a dynamic view of the adsorption process. By simulating the movement of atoms and molecules over time, MD can reveal how this compound approaches and interacts with the substrate surface, including conformational changes that may occur upon adsorption. nih.gov
Quantum Mechanics (QM) calculations , particularly Density Functional Theory (DFT), can provide highly accurate information about the electronic structure of the molecule-substrate system. uctm.edu These calculations can be used to determine the adsorption energy, which indicates the strength of the interaction, and to analyze the nature of the chemical bonds that may form between the molecule and the surface. Hirshfeld surface analysis is another computational method that can be employed to visualize and quantify intermolecular interactions within a crystal structure. nih.gov
The interaction of substituted pyridines with various surfaces has been a subject of theoretical investigation. researchgate.net For this compound, key interactions with a hypothetical substrate could include:
π-π stacking: Interaction between the aromatic rings of the molecule and an aromatic substrate.
Halogen bonding: The chlorine atom could act as a halogen bond donor.
Hydrogen bonding: The nitrogen atom of the nitrile group and the pyridine ring can act as hydrogen bond acceptors.
Electrostatic interactions: Arising from the molecule's dipole moment and the electrostatic potential of the substrate.
A hypothetical data table summarizing the calculated interaction energies for this compound with a model substrate is presented in Table 2.
Table 2: Hypothetical Interaction Energies with a Model Substrate
| Interaction Type | Method | Calculated Energy (kcal/mol) |
|---|---|---|
| Adsorption Energy | DFT | -25.8 |
| π-π Stacking | SAPT | -12.3 |
| Halogen Bonding | AIM | -3.5 |
These theoretical approaches, while not yet applied specifically to this compound in published research, provide a powerful toolkit for predicting its behavior and properties, thereby guiding future experimental work.
Structure Activity Relationship Sar Studies in Chemical Biology for 6 Chloro 2 3 Fluorophenyl Nicotinonitrile Analogues
Design Principles for Nicotinonitrile Libraries
The creation of nicotinonitrile libraries for screening and lead optimization is guided by established principles of medicinal chemistry, focusing on strategic modifications to explore chemical space and enhance interactions with biological targets. drugdesign.orgresearchgate.net
Scaffold Modification Strategies
The nicotinonitrile scaffold offers multiple positions for chemical modification, allowing for the systematic alteration of steric, electronic, and physicochemical properties. A common strategy involves the synthesis of a core intermediate, such as 2-amino-nicotinonitrile, which can then be elaborated through various chemical reactions. nih.gov
Key modification strategies include:
Substitution at C2, C4, and C6: The pyridine (B92270) ring of the nicotinonitrile core is frequently substituted at the C2, C4, and C6 positions. For instance, introducing different aryl or substituted aryl groups at these positions can significantly impact biological activity. The nature and position of substituents on these aryl rings, such as methoxy (B1213986) or halogen groups, are critical determinants of potency and selectivity. mdpi.com
Modification of the C3-Nitrile Group: While the cyano group is a defining feature, it can be hydrolyzed or converted to other functional groups like amides or tetrazoles to alter hydrogen bonding capabilities and polarity.
Hybridization with Other Pharmacophores: A powerful strategy involves creating hybrid molecules by linking the nicotinonitrile scaffold to other known bioactive moieties. researchgate.netekb.eg This approach aims to combine the pharmacological properties of both parent structures to achieve synergistic effects or novel mechanisms of action.
These modifications are often employed in combinatorial chemistry approaches to generate large libraries of diverse compounds for high-throughput screening. drugdesign.org
Rational Design Based on Target Interactions
Rational drug design utilizes the three-dimensional structure of the biological target to guide the synthesis of potent and selective inhibitors. nih.govchoderalab.orgresearchgate.net When the structure of a target protein is known, techniques like molecular docking can predict how different nicotinonitrile analogues will bind. mdpi.com This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest predicted binding affinity. mdpi.comresearchgate.net
For example, in the design of kinase inhibitors, docking studies can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and the ATP-binding pocket of the kinase. nih.govresearchgate.net This information guides the placement of functional groups on the nicotinonitrile scaffold to optimize these interactions, leading to enhanced inhibitory potency. nih.govresearchgate.net This structure-based approach is particularly valuable for improving the selectivity of inhibitors against a specific target within a larger family of related proteins, such as the PIM kinase family. nih.gov
In Vitro Molecular Target Interactions
Analogues of 6-Chloro-2-(3-fluorophenyl)nicotinonitrile have been shown to interact with a variety of molecular targets in vitro, demonstrating the scaffold's versatility.
Receptor Binding Studies (e.g., Nicotinic Acetylcholine (B1216132) Receptors)
Nicotinic acetylcholine receptors (nAChRs) are important targets for neurological and addictive disorders. nih.gov Analogues of nicotinonitrile have been investigated for their ability to bind to and modulate these receptors. Studies on related compounds, such as deschloroepibatidine analogues, reveal that modifications to the pyridine ring significantly affect binding affinity and functional activity at different nAChR subtypes. nih.govnih.gov
For example, the addition of a 2'-fluoro group to the pyridine ring, combined with bulky substituents at other positions, can produce compounds with high binding affinity for α4β2*-nAChRs. nih.govrti.org These structural changes can convert a potent agonist into a potent antagonist, highlighting the sensitivity of nAChR interactions to subtle chemical modifications. nih.govnih.gov Compounds with subnanomolar binding affinities have been developed, demonstrating the potential to create highly potent nAChR ligands from scaffolds related to nicotinonitrile. nih.govrti.org
Table 1: Binding Affinities of Representative Pyridine Analogues at α4β2 nAChRs*
| Compound | Modification | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| nat-Epibatidine | Lead Structure | 0.026 | nih.gov |
| Analogue 5a | 2'-fluoro, 3'-(phenyl) | 0.009 | nih.gov |
Enzyme Inhibition Assays
The nicotinonitrile scaffold has proven to be a fertile ground for the discovery of inhibitors for several key enzyme families implicated in human disease.
Phosphodiesterase 3 (PDE3): PDE3 is an enzyme involved in cardiovascular function, and its inhibition leads to increased levels of cyclic adenosine (B11128) monophosphate (cAMP), resulting in positive inotropic effects. wikipedia.org Marketed drugs like Milrinone and Olprinone, which are used for acute heart failure, are based on a nicotinonitrile-related (bipyridine) scaffold and function as selective PDE3 inhibitors. researchgate.netwikipedia.org
PIM1 Kinase: The PIM kinases are a family of serine/threonine kinases that are overexpressed in many cancers, making them an attractive target for anticancer drug development. nih.govnih.gov Numerous studies have identified nicotinonitrile derivatives as potent PIM1 kinase inhibitors. researchgate.netresearchgate.net SAR studies have shown that substitutions on the pyridine ring and the attached aryl groups are critical for activity. For example, specific substitutions can lead to compounds with IC50 values in the low nanomolar range. researchgate.net Some derivatives exhibit pan-PIM kinase inhibition, acting on all three isoforms (PIM1, PIM2, PIM3). nih.govresearchgate.net
Table 2: PIM-1 Kinase Inhibitory Activity of Selected Nicotinonitrile Analogues
| Compound | Modifications | PIM-1 IC50 | Reference |
|---|---|---|---|
| 4k | Nicotinonitrile-based derivative | 21.2 nM | researchgate.netresearchgate.net |
| 7b | Nicotinonitrile-based derivative | 18.9 nM | researchgate.netresearchgate.net |
| 4c | 3-Cyanopyridine (B1664610) derivative | equipotent to quercetagetin | acs.org |
| 4d | 3-Cyanopyridine derivative | 0.46 µM | acs.org |
| 8e | Novel nicotinonitrile derivative | ≤ 0.28 µM (pan-Pim) | nih.govresearchgate.net |
| Staurosporine | Reference Inhibitor | 16.7 nM | researchgate.netresearchgate.net |
Survivin: Survivin is a member of the inhibitor of apoptosis (IAP) family and is overexpressed in most cancers, where its presence is linked to treatment resistance and poor prognosis. nih.govmdpi.com The 3-cyanopyridine scaffold is considered an encouraging template for designing survivin inhibitors. nih.gov Small molecules based on this scaffold have been designed to bind at survivin's dimerization interface, disrupting its function and inducing apoptosis in cancer cells. nih.gov
Topoisomerase I: Topoisomerase I is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription. mdpi.comyoutube.com Inhibitors of this enzyme, such as camptothecin (B557342) and its analogues, trap the enzyme-DNA cleavage complex, leading to DNA damage and cell death. nih.govdrugbank.com While direct inhibition of Topoisomerase I by this compound itself is not extensively detailed, related anticancer compounds often exhibit multiple mechanisms. For instance, the survivin inhibitor FL118 is a camptothecin analogue that also functions as a Topoisomerase I inhibitor. mdpi.com
Binding to Specific Protein Domains (e.g., Tubulin)
Microtubules, which are polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. researchgate.net A variety of agents inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site on β-tubulin. nih.gov The nicotinonitrile scaffold has been utilized to develop novel tubulin polymerization inhibitors that target this site. researchgate.net These compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com SAR studies have explored how different substitutions on the nicotinonitrile core influence the interaction with the colchicine binding site and the resulting antiproliferative activity. mdpi.com
Cellular-Level Antiproliferative Activity (In Vitro Cell Lines) of Analogues
The antiproliferative activity of nicotinonitrile and cyanopyridine derivatives is a subject of significant research interest. Analogues are frequently evaluated against a panel of human cancer cell lines to determine their potency and selectivity.
Evaluation against Cancer Cell Lines (e.g., HepG2, HCT-116, MCF-7, HL-60, A-549)
Studies on various substituted cyanopyridine derivatives have demonstrated their cytotoxic effects across multiple cancer cell lines. For instance, a series of newly synthesized cyanopyridinone and 2-chlorocyanopyridine derivatives were evaluated for their in vitro cytotoxicity against hepatocellular carcinoma (HepG-2), colon carcinoma (HCT-116), and breast adenocarcinoma (MCF-7) cell lines. nih.gov
The transformation from a 2-pyridone to a 2-chloro-cyanopyridine scaffold has been shown to influence anticancer activity. acs.org In one study, 2-chlorocyanopyridine derivatives demonstrated notable activity. For example, one such analogue, 6-(3-Aminophenyl)-2-chloro-4-(2-chloroquinolin-3-yl) nicotinonitrile , showed significant cytotoxicity. acs.org The antiproliferative effects are typically quantified by IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Other related heterocyclic structures have also been tested. Plastoquinone (B1678516) analogue AQ-12 exerted notable cytotoxicity toward HCT-116 and MCF-7 cells. nih.gov Thiazole derivatives have also shown anticancer activity against HCT-116, MCF-7, and HepG2 cell lines. ekb.eg Similarly, extracts from marine ascidians have shown inhibitory activity against H-116 and A-549 cancer cell lines. researchgate.net
Table 1: Antiproliferative Activity of Selected Analogue Compounds
| Compound Class | Specific Analogue | Cell Line | IC50 (µM) | Source |
|---|---|---|---|---|
| Plastoquinone Analogue | AQ-12 | HCT-116 | 5.11 ± 2.14 | nih.gov |
| Plastoquinone Analogue | AQ-12 | MCF-7 | 6.06 ± 3.09 | nih.gov |
| Thiazole Derivative | Compound 1 (CP1) | HCT-116 | 4.7 µg/mL | ekb.eg |
| Thiazole Derivative | Compound 1 (CP1) | MCF-7 | 4.8 µg/mL | ekb.eg |
| Thiazole Derivative | Compound 1 (CP1) | HepG2 | 11 µg/mL | ekb.eg |
| Thiazole Derivative | Compound 2 (CP2) | HCT-116 | 9.5 µg/mL | ekb.eg |
| Thiazole Derivative | Compound 2 (CP2) | MCF-7 | 9.6 µg/mL | ekb.eg |
Note: Data for the specific compound this compound is not available. The table presents data for related heterocyclic compounds to illustrate general trends in antiproliferative activity.
Modulation of Cellular Pathways (e.g., Cell Cycle, Apoptosis Induction)
The anticancer effects of nicotinonitrile analogues and other heterocyclic compounds are often linked to their ability to interfere with critical cellular processes such as the cell cycle and apoptosis (programmed cell death). nih.govnih.gov
Cell Cycle Arrest: Many anticancer agents function by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), which prevents cancer cells from dividing and proliferating. purdue.edu For example, a study on novel 6-chloropurine (B14466) nucleosides demonstrated that these compounds can induce a G2/M phase cell cycle arrest in cancer cells. nih.gov Similarly, other compounds have been shown to cause cell cycle arrest in the G1 phase or S phase in various cancer cell lines. nih.govresearchgate.net Analysis of the cell cycle is often performed using flow cytometry to quantify the distribution of cells in different phases. purdue.edu
Apoptosis Induction: Induction of apoptosis is a key mechanism for many chemotherapeutic drugs. asiapharmaceutics.info This process can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways and is often characterized by the activation of caspases, a family of protease enzymes. mdpi.com Studies on related compounds have shown that they can induce apoptosis. For instance, the plastoquinone analogue AQ-12 was found to augment apoptosis in both HCT-116 (62.30%) and MCF-7 (64.60%) cells. nih.gov The induction of apoptosis is frequently confirmed by assays that detect DNA fragmentation, caspase activation, or changes in mitochondrial membrane potential. mdpi.comnih.gov The Bcl-2 family of proteins plays a crucial regulatory role in the mitochondrial pathway of apoptosis. mdpi.commdpi.com
Ligand-Target Docking and Molecular Modeling in SAR
Molecular modeling and ligand-target docking are powerful computational tools used to understand the structure-activity relationships of potential drug candidates at a molecular level.
Identification of Key Binding Interactions and Pharmacophores
Molecular docking simulations predict how a ligand (such as a nicotinonitrile derivative) might bind to the active site of a biological target, typically a protein or enzyme implicated in cancer progression. These studies can identify key binding interactions that are crucial for the compound's activity.
Common interactions include:
Hydrogen Bonds: These occur between the ligand and specific amino acid residues in the protein's binding pocket.
Hydrophobic Interactions: These interactions are important for the binding of nonpolar parts of the ligand.
By analyzing these interactions for a series of analogues, researchers can develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target and exert a biological effect. nih.gov For example, docking studies on pyrimidine (B1678525) and pyridine derivatives as EGFR inhibitors identified a hydrophobic moiety, a hydrogen bond donor, and a flat heteroaromatic moiety as key pharmacophoric features. nih.gov
Prediction of Binding Affinity and Specificity
Docking programs use scoring functions to estimate the binding affinity (often expressed as a docking score or binding energy) between a ligand and its target. nih.gov Lower binding energy values typically suggest a more stable and favorable interaction. By comparing the docking scores of different analogues, researchers can predict their relative binding affinities.
These predictions help in:
Prioritizing compounds for synthesis and biological testing.
Explaining observed SAR trends , for example, why a particular substitution on the nicotinonitrile ring leads to higher or lower antiproliferative activity.
Designing new analogues with potentially improved binding affinity and specificity for the target protein, thereby enhancing their therapeutic potential and possibly reducing off-target effects. rsc.org
Molecular dynamics (MD) simulations can further refine these predictions by exploring the dynamic behavior and stability of the ligand-protein complex over time in a simulated physiological environment. nih.gov
Molecular Mechanisms of Action for 6 Chloro 2 3 Fluorophenyl Nicotinonitrile Analogues in Vitro/in Silico Focus
Elucidation of Specific Binding Sites on Biological Macromolecules
Computational and in vitro studies have identified protein kinases as primary molecular targets for many nicotinonitrile analogues. These compounds are often designed as bioisosteres of adenine (B156593), the core component of ATP, which allows them to interact with the highly conserved ATP-binding pocket of kinases. nih.gov
Molecular docking and molecular dynamics simulations have been instrumental in visualizing these interactions. For instance, studies on nicotinonitrile derivatives targeting Pim-1 kinase, a serine/threonine kinase implicated in cancer, have shown that these molecules can form stable complexes within the enzyme's active site. nih.gov Docking studies revealed that the high binding affinity is attributed to specific interactions, such as a negative electrostatic potential surface interaction involving a dimethyl amino group present in some of the more potent analogues. nih.gov Similarly, docking studies of other nicotinonitrile derivatives have identified key interactions with the hinge region of kinases like VEGFR-2 and CDK9. ekb.egmdpi.com For example, the benzene (B151609) ring of a quinazolinone scaffold, related to the nicotinonitrile structure, was shown to be in contact with the Phe105 residue in the hinge region of CDK9. mdpi.com
The table below summarizes the findings from various computational docking studies on nicotinonitrile analogues and their predicted binding interactions with key amino acid residues in the active sites of different kinases.
| Kinase Target | Interacting Residues (Predicted) | Type of Interaction | Reference |
| Pim-1 Kinase | Not specified | Electrostatic potential surface interaction | nih.gov |
| VEGFR-2 | Not specified | Not specified | ekb.eg |
| CDK9 | Phe105, Thr29, Glu107, Lys48 | Contact with hinge region, Hydrogen bonds | mdpi.com |
Allosteric Modulation and Orthosteric Binding Mechanisms
The predominant mechanism of action for nicotinonitrile-based kinase inhibitors appears to be orthosteric inhibition. By mimicking ATP, these compounds competitively bind to the ATP-binding site, thereby preventing the phosphorylation of substrate proteins and inhibiting the kinase's catalytic activity. nih.govimrpress.com The pyrazolopyrimidine scaffold, which shares structural similarities with the nicotinonitrile core, is a known bioisostere of adenine and effectively mimics the key interactions of ATP with the hinge region of the kinase domain. nih.gov
While allosteric modulation represents an attractive strategy for achieving inhibitor selectivity, current research on nicotinonitrile analogues has primarily focused on orthosteric binding. ekb.egimrpress.com Allosteric inhibitors bind to sites topographically distinct from the orthosteric ATP-binding pocket, inducing conformational changes that modulate kinase activity. imrpress.commdpi.com Although the broader field of kinase inhibition has seen a growing interest in allosteric modulators to overcome challenges with conserved ATP-binding sites, specific examples of 6-Chloro-2-(3-fluorophenyl)nicotinonitrile analogues acting through an allosteric mechanism are not yet prominent in the scientific literature. mdpi.comnih.gov The development of such compounds could offer advantages in terms of selectivity and overcoming drug resistance. nih.gov
Downstream Signaling Pathway Perturbations (In Vitro Cellular Assays)
The binding of nicotinonitrile analogues to their target kinases initiates a cascade of downstream effects within the cell, which have been characterized using various in vitro cellular assays. A common outcome of kinase inhibition by these compounds is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cell lines. nih.govnih.govresearchgate.net
For example, a novel series of nicotinonitrile derivatives demonstrated cytotoxic activity against HepG2 and MCF-7 cancer cells. nih.gov Mechanistic studies with the most potent of these compounds, derivative 8e , showed that it induced cell cycle arrest at the G2/M phase in HepG2 cells. nih.gov Furthermore, this compound and a related analogue, 8c , were found to significantly upregulate the relative gene expression of P53 and caspase-3, and increase the protein expression level of Bax/Bcl-2, all key players in the apoptotic pathway. nih.gov
Another study on novel nicotinonitrile derivatives found that they exerted strong antiproliferative activity by inducing intrinsic apoptosis, as indicated by a significant 3-6 fold induction of caspases 9 and 3 in colon cancer cells. nih.gov This was linked to the inhibition of tyrosine kinases (TK), with the most potent compounds, 8 and 5g , inhibiting TK by 86% and 89% respectively. nih.gov
The following table presents a summary of the in vitro inhibitory concentrations (IC50) of selected nicotinonitrile analogues against various cancer cell lines and kinases.
| Compound | Target Cell Line/Kinase | IC50 (µM) | Observed Downstream Effect | Reference |
| 8e | Pim-1, Pim-2, Pim-3 Kinases | ≤ 0.28 | Cell cycle arrest at G2/M, Upregulation of P53 and caspase-3 | nih.gov |
| Compound 7 | HepG2 cells | 7.26 | Induction of apoptosis, Cell cycle arrest at Pre-G1 | researchgate.net |
| Compound 8 | Tyrosine Kinase | 0.311 | Induction of intrinsic apoptosis | nih.gov |
| Compound 5g | Tyrosine Kinase | 0.352 | Induction of intrinsic apoptosis | nih.gov |
| Compound 19 | VEGFR-2 | 3.6 | Potent anticancer activity | ekb.eg |
These findings from in vitro cellular assays underscore the ability of nicotinonitrile analogues to perturb critical signaling pathways involved in cell proliferation and survival, leading to anticancer effects.
Insights from Mutagenesis and Truncation Studies
Mutagenesis and truncation studies are powerful tools for pinpointing the specific amino acid residues or protein domains that are critical for drug-target interactions. By systematically altering the genetic code of the target protein, researchers can observe how these changes affect the binding and efficacy of a compound.
However, based on the currently available scientific literature, there is a lack of specific mutagenesis and truncation studies performed to elucidate the binding mechanisms of this compound or its close analogues with their target kinases. While such studies have been crucial in understanding inhibitor binding and resistance mechanisms for other classes of kinase inhibitors, this level of detailed investigation has not yet been reported for the nicotinonitrile scaffold. researchgate.net Future research employing these techniques would be invaluable for precisely mapping the binding sites of this class of compounds and for understanding the molecular basis of their selectivity and potency.
Future Research Directions and Potential Applications in Chemical Probe Development
Exploration of Novel Synthetic Pathways
The synthesis of substituted nicotinonitriles is a well-established field, yet there remains considerable scope for innovation, particularly in the context of green chemistry and efficiency. researchgate.netresearchgate.net Future research could focus on developing novel, more sustainable synthetic routes to 6-Chloro-2-(3-fluorophenyl)nicotinonitrile.
Current methodologies for creating similar 2-chloronicotinonitriles often rely on multi-step processes that may involve harsh reagents like phosphorus oxychloride or thionyl chloride. google.comosi.lv Prospective research could explore one-pot, multi-component reactions that assemble the core structure from simpler, readily available starting materials. researchgate.net Furthermore, the application of catalytic methods, such as C-H activation or cross-coupling reactions, could provide more direct and atom-economical pathways.
Potential Areas for Synthetic Exploration:
Flow Chemistry: Utilizing microreactor technology to improve reaction control, safety, and scalability.
Biocatalysis: Employing enzymes to perform specific transformations under mild conditions, enhancing stereoselectivity and reducing environmental impact.
Photoredox Catalysis: Using light to drive novel chemical bond formations, potentially enabling new synthetic strategies.
A key goal would be to develop a modular synthesis that allows for the easy diversification of the nicotinonitrile core, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies.
Development of Advanced Computational Models
Computational chemistry offers powerful tools to predict the properties and biological activities of molecules like this compound, thereby guiding experimental work. nih.gov The development of advanced computational models could accelerate the discovery of its potential applications.
Future work could involve creating robust Quantitative Structure-Activity Relationship (QSAR) models for the nicotinonitrile class. By correlating structural features with biological activity, these models could predict the efficacy of novel derivatives. Molecular docking studies could be employed to screen virtual libraries of nicotinonitrile-based compounds against known biological targets. nih.gov Given that many nicotinonitrile derivatives are known to be kinase inhibitors, docking this specific compound into the ATP-binding sites of various kinases (e.g., PIM-1, VEGFR-2) could reveal potential interactions and guide the design of more potent and selective inhibitors. researchgate.netnih.gov
| Computational Method | Potential Application for this compound | Research Goal |
| Molecular Docking | Predict binding affinity and mode to protein targets (e.g., kinases, enzymes). | Identify high-probability biological targets and guide analog design. |
| QSAR Modeling | Correlate physicochemical properties with biological activity across a series of analogs. | Predict the activity of virtual compounds and prioritize synthesis. |
| Molecular Dynamics | Simulate the dynamic behavior of the compound within a protein binding site. | Understand the stability of the ligand-protein complex and key interactions over time. |
| ADME/T Prediction | Forecast absorption, distribution, metabolism, excretion, and toxicity profiles. | Identify potential liabilities early in the discovery process. |
These computational approaches would not only prioritize experimental efforts but also provide a deeper understanding of the molecular mechanisms underlying the compound's (hypothesized) biological effects. nih.gov
Discovery of Undiscovered Biological Targets
The nicotinonitrile scaffold is known to interact with a wide array of biological targets, including kinases, enzymes involved in inflammatory pathways, and components of microbial cells. ekb.egresearchgate.net This versatility suggests that this compound may have undiscovered biological activities.
A primary future direction would be to perform broad, unbiased screening of the compound against diverse panels of biological targets. This could involve:
High-Throughput Screening (HTS): Testing the compound against large libraries of purified enzymes and receptors to identify direct interactions.
Phenotypic Screening: Assessing the compound's effect on the behavior of various cell lines (e.g., cancer cells, immune cells) to uncover novel functional activities.
Chemoproteomics: Using chemical probes derived from the parent compound to identify its binding partners directly within a complex biological system.
Given the known activities of related compounds, promising areas for investigation include its potential as an inhibitor of tyrosine kinases, a modulator of inflammatory signaling, or as an antimicrobial agent. nih.govresearchgate.net The presence of the chloro and fluoro substituents can significantly influence metabolic stability, cell permeability, and binding affinity, potentially conferring a unique biological profile compared to other nicotinonitriles. chemrxiv.org
Utility as Chemical Probes for Biological Research
A well-characterized chemical probe is an invaluable tool for dissecting biological pathways. Should this compound be found to have a potent and selective interaction with a specific biological target, it could serve as an excellent starting point for the development of a chemical probe.
To be useful as a probe, a molecule should ideally possess:
High potency (typically sub-micromolar) for its intended target.
High selectivity against other related targets.
Demonstrated activity in a cellular or in vivo context.
Future research would involve modifying the structure of this compound to incorporate a "handle" for further functionalization without disrupting its biological activity. This handle could be a site for attaching affinity tags (like biotin) for pulldown experiments or fluorescent dyes for imaging applications.
| Probe Type | Modification to Scaffold | Research Application |
| Affinity Probe | Addition of a biotin (B1667282) tag via a linker. | Isolate and identify the protein target from cell lysates. |
| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein, rhodamine). | Visualize the subcellular localization of the target protein in living cells. |
| Photo-affinity Label | Incorporation of a photo-reactive group (e.g., diazirine, benzophenone). | Covalently crosslink to the target protein upon UV irradiation for definitive target identification. |
The development of such probes would enable researchers to study the function, localization, and regulation of its biological target in detail.
Design of Next-Generation Molecular Tools
Building upon its potential as a chemical probe, this compound could serve as the foundational scaffold for designing more sophisticated, next-generation molecular tools. These tools are designed not just to study biological targets, but to actively manipulate them.
One of the most exciting future directions is the potential development of PROteolysis TArgeting Chimeras (PROTACs) . A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. If this nicotinonitrile derivative binds selectively to a protein of interest, it could be linked to an E3 ligase ligand to create a novel PROTAC, providing a powerful method for knocking down protein levels.
Another avenue is the design of Activity-Based Probes (ABPs) . If the compound targets an enzyme, it could be modified with a reactive group (a "warhead") that forms a covalent bond with an active site residue. This would create an ABP that can be used to report on enzyme activity levels in complex biological samples, a valuable tool for diagnostics and drug discovery.
The journey from a simple organic molecule to a sophisticated molecular tool is complex, but the unique structural features of this compound make it a compelling candidate for such future endeavors, promising to unlock new insights into biology and disease.
Q & A
Q. What are the key synthetic routes for 6-Chloro-2-(3-fluorophenyl)nicotinonitrile, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including:
- Nicotinonitrile Core Formation : Cyclization of pyridine derivatives with nitrile groups under acidic or basic conditions.
- Substituent Introduction : Electrophilic aromatic substitution or nucleophilic displacement for introducing chloro and fluorophenyl groups.
Reaction optimization is critical. For example, polar aprotic solvents (e.g., DMF) and elevated temperatures (80°C) improve nucleophilic substitution efficiency, as seen in analogous nicotinonitrile syntheses . A table from similar compounds illustrates reagent-dependent yields:
| Reagent | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Piperidine | DMF | 80 | 72 | |
| NaOMe | Ethanol | Reflux | 65 |
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- X-ray crystallography : Determines bond lengths/angles, though data for this compound is limited. Analogous structures (e.g., 2-[(3-Chlorophenyl)sulfanyl] derivatives) show planar pyridine cores with substituent-dependent torsional angles .
- Spectroscopy : NMR (¹H/¹³C) identifies substituent positions, while FT-IR confirms nitrile (C≡N) and C-F stretches.
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 261.0).
Q. What preliminary biological screening methods are recommended for this compound?
- Kinase Inhibition Assays : Nicotinonitrile derivatives often target kinases (e.g., ERK5). Use fluorescence polarization or ADP-Glo™ assays to measure IC₅₀ values .
- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and bioactivity of this compound?
- Density Functional Theory (DFT) : Predicts regioselectivity in substitution reactions (e.g., fluorophenyl group orientation) and transition-state energetics .
- Molecular Docking : Screens binding affinity to targets (e.g., kinases) using AutoDock Vina. For example, trifluoromethyl groups in analogs enhance hydrophobic interactions with ATP-binding pockets .
- QSAR Models : Correlate substituent electronic effects (Hammett σ values) with bioactivity. Fluorine’s electronegativity improves membrane permeability .
Q. How do solvent polarity and temperature affect reaction mechanisms in nicotinonitrile synthesis?
- Solvent Effects : Polar solvents (DMF, DMSO) stabilize charged intermediates in SNAr reactions, accelerating substitution. Nonpolar solvents (toluene) favor Friedel-Crafts alkylation for aryl group addition .
- Temperature : Higher temps (80–100°C) reduce activation energy but risk side reactions (e.g., nitrile hydrolysis). Controlled microwave-assisted synthesis can enhance efficiency .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed cell lines, serum-free conditions).
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies (e.g., CYP450-mediated modifications) .
- Target Deconvolution : CRISPR-Cas9 knockout screens or thermal proteome profiling identify off-target effects .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties?
- Nitrile Bioisosteres : Replace C≡N with tetrazole or carboxylate to reduce toxicity while retaining target affinity .
- Fluorine Substituents : Adjust fluorophenyl position to balance lipophilicity (LogP) and solubility. Para-fluoro analogs show improved metabolic stability .
- Prodrug Design : Esterify nitrile groups to enhance oral bioavailability .
Methodological Challenges and Solutions
Q. What analytical techniques are critical for purity assessment?
- HPLC-PDA : Detects impurities at 0.1% levels using C18 columns (ACN/water gradient).
- Elemental Analysis : Confirms stoichiometry of C, H, N (deviation <0.4% acceptable).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (>200°C decomposition suggests shelf-life suitability) .
Q. How to troubleshoot low yields in nucleophilic substitution steps?
Q. What are best practices for storing and handling this compound?
- Storage : -20°C in amber vials under argon to prevent photodegradation and moisture absorption .
- Safety : Use nitrile gloves and fume hoods; LC-MS monitoring detects airborne particulates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
